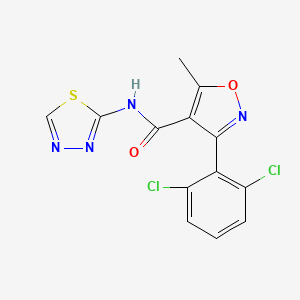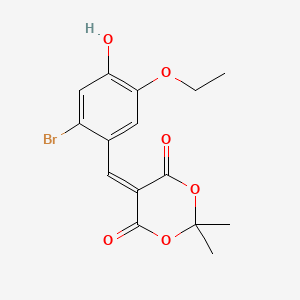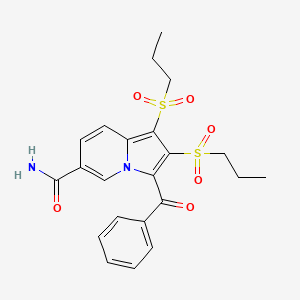
3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide, also known as DMTI, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTI is a member of the thiadiazole family of compounds, which have been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor properties. In
Wirkmechanismus
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in regulating pH balance in cells. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of several signaling pathways involved in cell growth and proliferation, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antitumor, analgesic, and anti-inflammatory properties. In preclinical studies, this compound has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have potent analgesic and anti-inflammatory properties, which may make it a promising candidate for the treatment of chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide in lab experiments is its potent antitumor activity. This compound has been shown to be effective against a range of cancer cell lines, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to have potent analgesic and anti-inflammatory properties, which may make it a useful tool for studying the mechanisms of chronic pain and inflammation.
One of the main limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments, which may limit its potential applications in certain research fields. Additionally, this compound has not yet been extensively studied in clinical trials, which means that its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide. One area of research could focus on developing new synthesis methods for this compound that improve its yield and solubility. Another area of research could focus on studying the mechanism of action of this compound in more detail, in order to better understand its biochemical and physiological effects. Additionally, future research could focus on studying the safety and efficacy of this compound in clinical trials, in order to determine its potential as a new cancer therapy or treatment for chronic pain and inflammation.
Synthesemethoden
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide involves the reaction of 2,6-dichloroaniline with thiosemicarbazide in the presence of potassium hydroxide and ethanol. The resulting product is then reacted with isoxazolecarboxylic acid in the presence of acetic anhydride and triethylamine to yield this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dichlorophenyl)-5-methyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to have potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. In biochemistry, this compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to have potent analgesic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O2S/c1-6-9(12(20)17-13-18-16-5-22-13)11(19-21-6)10-7(14)3-2-4-8(10)15/h2-5H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNENWPFKUOZLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![2-methyl-5-({3-[(3-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)pyridine](/img/structure/B6016741.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![1-cyclopentyl-4-(4-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016765.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6016792.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)
